4-Dodecylbenzenesulfonyl azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

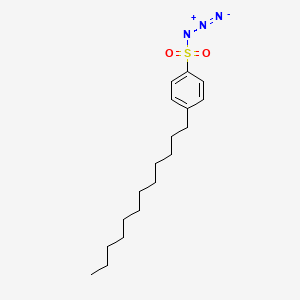

4-Dodecylbenzenesulfonyl azide is a useful research compound. Its molecular formula is C18H29N3O2S and its molecular weight is 351.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Introduction to 4-Dodecylbenzenesulfonyl Azide

This compound is a sulfonyl azide compound that has garnered attention in various scientific fields due to its unique properties and applications. This compound is primarily utilized in organic synthesis and materials science, where it serves as a versatile reagent. Its applications range from the development of specialty coatings to the synthesis of advanced polymers, making it a significant compound in contemporary chemical research.

Organic Synthesis

This compound is widely used as a reagent in organic synthesis due to its ability to introduce azide groups into organic molecules. This property is particularly useful for:

- Click Chemistry : The compound can participate in copper-catalyzed azide-alkyne cycloaddition reactions, facilitating the formation of triazoles, which are important in pharmaceuticals and materials science .

- Synthesis of Ligands : It serves as a precursor for synthesizing ligands used in positron emission tomography (PET) imaging, specifically targeting metabotropic glutamate receptor type 1 .

Polymer Chemistry

In polymer chemistry, this compound acts as a chain transfer agent or initiator. Its applications include:

- Synthesis of Functional Polymers : The compound can be utilized to create polymers with specific functionalities, enhancing their performance in various applications such as coatings and adhesives .

- Modification of Polymer Surfaces : By introducing azide groups onto polymer surfaces, researchers can facilitate further functionalization through click chemistry, allowing for the development of smart materials with tailored properties .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Coatings and Adhesives : this compound can be incorporated into formulations for specialty coatings and adhesives that require enhanced adhesion and durability .

- Nanomaterials : It is also explored for use in the synthesis of nanomaterials, where its ability to form covalent bonds can lead to novel nanostructures with specific functionalities.

Case Study 1: Development of Functional Coatings

A study investigated the use of this compound in developing functional coatings with antimicrobial properties. The research demonstrated that incorporating this compound into coating formulations significantly enhanced their resistance to microbial growth while maintaining desirable mechanical properties.

Case Study 2: Synthesis of Bioconjugates

Another case study focused on using this compound for synthesizing bioconjugates. The azide groups allowed for efficient conjugation with biomolecules through click chemistry, leading to potential applications in drug delivery systems.

Analyse Des Réactions Chimiques

Diazo Transfer Reactions

DBSA's primary function is as a diazo transfer reagent. This involves the transfer of the diazo group (-N3) to a substrate, typically an activated methylene group.

General Reaction Mechanism:

The general reaction mechanism involves the generation of nitrogen gas upon thermal or chemical decomposition of the azide group, leading to the formation of reactive intermediates. These intermediates can then participate in further reactions such as cyclopropanation and N-H insertion.

Reaction with Alcohols:

DBSA reacts with alcohols (ROH) to form organic azides (RN3) in the presence of a catalyst:

DBSA+ROH→RN3+C12H25SO3H

In this reaction, the azide group is transferred from DBSA to the alcohol, yielding the desired organic azide and dodecylbenzenesulfonic acid as a byproduct.

Reactions with Nucleophiles

DBSA reacts with nucleophiles to form sulfur-nitrogen bonds . This reaction has been shown to be stereoselective, with the sulfonate group being positioned on the more hindered face of the molecule .

Curtius Rearrangement

Acyl azides, which can be synthesized using DBSA, undergo a Curtius rearrangement upon heating to give isocyanates .

-

If the Curtius rearrangement is performed in the presence of an alcohol, a carbamate is formed .

-

If water is added, an unstable carbamic acid is briefly formed, which then loses carbon dioxide to give a primary amine .

Thermal Decomposition

Decomposition of DBSA can occur under strong heating or exposure to light, releasing nitrogen gas (N2) and other decomposition products.

Comparison with Other Sulfonyl Azides

DBSA shares similarities with other sulfonyl azides but possesses unique characteristics due to its long hydrophobic dodecyl chain.

Comparable Compounds:

DBSA's long carbon chain enhances its solubility in non-polar solvents and may influence its reactivity and stability compared to shorter-chain analogs. This property makes it particularly useful in specific synthetic contexts where hydrophobic interactions are advantageous.

Experimental Data on Thermal Stability

Differential scanning calorimetry (DSC) analysis of sulfonyl azides shows an average enthalpy of decomposition (ΔHD) of -201 kJ mol-1 . The thermal stability variation depends on the electronic effect of substituents and the amount of charge delocalization .

Examples of Inefficient Detrifluoroacetylative Diazo Transfer

Although the detrifluoroacetylative diazo transfer procedure has proven to have broad scope, several cases of unsuccessful reactions have been reported . Attempts to prepare diazo ketone using DBSA were not successful due to a failure to obtain the intermediate trifluoroacetyl ketone in good yield .

Propriétés

Formule moléculaire |

C18H29N3O2S |

|---|---|

Poids moléculaire |

351.5 g/mol |

Nom IUPAC |

N-diazo-4-dodecylbenzenesulfonamide |

InChI |

InChI=1S/C18H29N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)24(22,23)21-20-19/h13-16H,2-12H2,1H3 |

Clé InChI |

DYEGEQTYEIHCSO-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.